molecular formula C7H11NO3 B13837130 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one

1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one

Cat. No.: B13837130
M. Wt: 157.17 g/mol
InChI Key: WBIFZWTZOQLZLL-UHFFFAOYSA-N
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Description

1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one, also known as 1-(2-oxiranylmethyl)-2-pyrrolidinone, is a chemical compound with the molecular formula C7H11NO2. It is a derivative of pyrrolidin-2-one, featuring an oxirane (epoxide) ring attached to the nitrogen atom of the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidin-2-one with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions, with the base facilitating the opening of the epoxide ring and subsequent attachment to the pyrrolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and DNA. This reactivity underlies its potential use in medicinal chemistry, where it can modify biological targets and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxiran-2-yloxymethyl)pyrrolidin-2-one is unique due to the presence of both the pyrrolidinone ring and the epoxide ringIts ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

1-(oxiran-2-yloxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C7H11NO3/c9-6-2-1-3-8(6)5-11-7-4-10-7/h7H,1-5H2

InChI Key

WBIFZWTZOQLZLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)COC2CO2

Origin of Product

United States

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